![molecular formula C16H17NO B14801113 4-ethoxy-N-[(E)-(2-methylphenyl)methylidene]aniline](/img/structure/B14801113.png)
4-ethoxy-N-[(E)-(2-methylphenyl)methylidene]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-ethoxyphenyl)(2-methylbenzylidene)amine is an organic compound with the molecular formula C16H17NO and a molecular weight of 239.31 g/mol . It is a type of Schiff base, which is a class of compounds characterized by the presence of an imine or azomethine group (-N=CH-). Schiff bases are typically formed by the condensation of primary amines with aldehydes or ketones .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-ethoxyphenyl)(2-methylbenzylidene)amine typically involves the condensation reaction between 4-ethoxyaniline and 2-methylbenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the imine bond, and the product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, and implementing continuous flow processes to enhance efficiency and scalability .
化学反应分析
Types of Reactions
(4-ethoxyphenyl)(2-methylbenzylidene)amine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
Oxidation: Oximes or nitriles.
Reduction: Secondary amines.
Substitution: Various substituted aromatic derivatives.
科学研究应用
(4-ethoxyphenyl)(2-methylbenzylidene)amine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
作用机制
The mechanism of action of (4-ethoxyphenyl)(2-methylbenzylidene)amine involves its ability to form complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biochemical effects. For example, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting metabolic pathways .
相似化合物的比较
Similar Compounds
- (4-methoxyphenyl)(2-methylbenzylidene)amine
- (4-chlorophenyl)(2-methylbenzylidene)amine
- (4-bromophenyl)(2-methylbenzylidene)amine
Uniqueness
(4-ethoxyphenyl)(2-methylbenzylidene)amine is unique due to the presence of the ethoxy group, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds that may have different substituents on the aromatic ring .
属性
分子式 |
C16H17NO |
|---|---|
分子量 |
239.31 g/mol |
IUPAC 名称 |
N-(4-ethoxyphenyl)-1-(2-methylphenyl)methanimine |
InChI |
InChI=1S/C16H17NO/c1-3-18-16-10-8-15(9-11-16)17-12-14-7-5-4-6-13(14)2/h4-12H,3H2,1-2H3 |
InChI 键 |
CXLIILXNNXKALB-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)N=CC2=CC=CC=C2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-((Benzyloxy)methyl)-2,2-dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-one](/img/structure/B14801034.png)
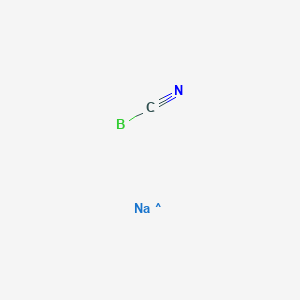
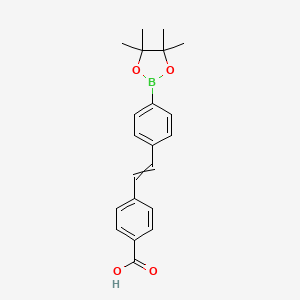
![N-[(5-bromo-2-hydroxyphenyl)methylideneamino]-2-(4-fluoroanilino)acetamide](/img/structure/B14801057.png)
![tert-butyl N-[[3-[(1S)-1-hydroxyethyl]phenyl]methyl]carbamate](/img/structure/B14801064.png)
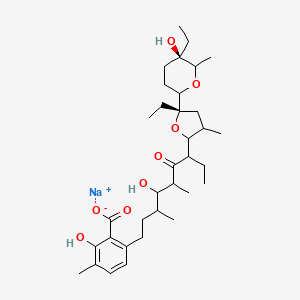
![Methyl 2-[1-[2-(2-ethoxyethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-9-yl]ethylamino]benzoate](/img/structure/B14801069.png)
![N-[3-(3-Chloro-phenylcarbamoyl)-phenyl]-succinamic acid methyl ester](/img/structure/B14801081.png)
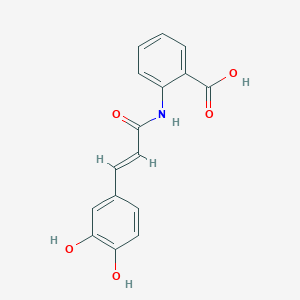
![2,2-diphenyl-N-{[2-(phenylcarbamothioyl)hydrazinyl]carbonothioyl}acetamide](/img/structure/B14801091.png)
![(2R,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-phenylmethoxybutanoic acid](/img/structure/B14801096.png)
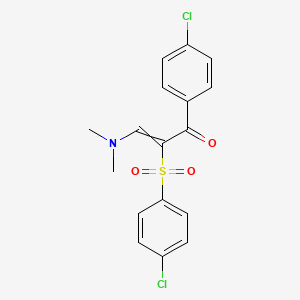
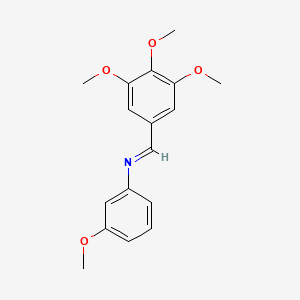
![rel-(2R,3aR,6aR)-1,5-Dibenzyl-2-(hydroxymethyl)hexahydropyrrolo[3,4-b]pyrrol-6(1H)-one](/img/structure/B14801106.png)
